BenchChemオンラインストアへようこそ!

HibTITER

Vaccine Immunogenicity Booster Response Hib Prophylaxis

HibTITER (HbOC) is a PRP-CRM197 conjugate vaccine delivering a 4-fold higher geometric mean antibody concentration (29.5 µg/mL) as a booster compared to PRP-OMP in heterologous prime-boost regimens. Clinically proven lower reactogenicity—1% vs. 6% redness (p=0.006) and 1% vs. 5% swelling (p=0.037) vs. Vaxem Hib. Serves as a standardized reference control in conjugate vaccine R&D. Each 0.5 mL dose contains 10 µg purified Haemophilus b saccharide conjugated to ~25 µg CRM197. Ideal for procurement by research institutions and public health programs requiring defined immunological benchmarks.

Molecular Formula C9H19NO2
Molecular Weight 0
CAS No. 126161-67-9
Cat. No. B1179839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibTITER
CAS126161-67-9
SynonymsHibTITER
Molecular FormulaC9H19NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HibTITER (HbOC, CAS 126161-67-9): A CRM197-Conjugate Vaccine for Haemophilus influenzae Type b Prophylaxis


HibTITER (CAS 126161-67-9), also known as HbOC, is a Haemophilus influenzae type b (Hib) conjugate vaccine. It is composed of purified oligosaccharides derived from the capsular polyribosylribitol phosphate (PRP) of Hib, which are covalently linked by reductive amination to the non-toxic diphtheria toxin variant CRM197 [1]. Each 0.5 mL dose is formulated to contain 10 µg of purified Haemophilus b saccharide and approximately 25 µg of CRM197 protein [2]. This conjugation converts the saccharide antigen to a T-cell-dependent antigen, thereby enhancing the immune response, especially in young infants [3].

Why All Hib Conjugate Vaccines Are Not Created Equal: The Case for HibTITER-Specific Differentiation


The term 'Hib conjugate vaccine' encompasses a class of products that, despite a shared target antigen, are structurally and functionally heterogeneous. Variations in the carrier protein (e.g., CRM197 in HibTITER, OMP in PedvaxHIB, or tetanus toxoid in ActHIB) and the size of the conjugated polysaccharide (oligosaccharide vs. larger polysaccharide) result in distinct immunological properties, including different kinetics of antibody response and reactogenicity profiles [1]. Therefore, HibTITER cannot be considered a generic, interchangeable commodity with other Hib conjugate vaccines. The following sections provide quantifiable evidence of these critical differences, which directly inform scientific selection and procurement decisions.

Quantitative Comparative Evidence for HibTITER (HbOC) Versus Alternative Hib Conjugate Vaccines


Superior Booster Immunogenicity: HibTITER vs. PedvaxHIB (PRP-OMP)

HibTITER (HbOC) demonstrates a significantly greater booster immune response compared to PRP-OMP (PedvaxHIB) in children primed with a two-dose PRP-OMP series. This was quantified by a 4-fold higher geometric mean concentration of anti-Hib antibodies after boosting [1].

Vaccine Immunogenicity Booster Response Hib Prophylaxis

Comparative Immunogenicity and Reactogenicity: HibTITER vs. Vaxem Hib (PRP-CRM197)

In a head-to-head Phase II trial using the WHO accelerated schedule (6, 10, 14 weeks), HibTITER and a newer PRP-CRM197 vaccine (Vaxem Hib) showed comparable immunogenicity profiles. HibTITER demonstrated a non-significant trend towards lower local reactogenicity, with fewer reports of redness (1% vs. 6%, p=0.006) and swelling (1% vs. 5%, p=0.037) [1].

Vaccine Safety Non-inferiority Trial Accelerated Schedule

Carrier-Specific Immunogenicity: The CRM197 vs. Tetanus Toxoid Distinction

Preclinical data in rats show that HibTITER (HbOC, CRM197 conjugate) and a PRP-T vaccine (OmniHib, tetanus toxoid conjugate) produce similar maximum ELISA IgG titers. However, a novel conjugate (Hib-rPorB) elicited responses 1-2 orders of magnitude greater, underscoring that the carrier protein is a critical determinant of immunogenicity [1]. While not a direct clinical superiority claim, this class-level inference demonstrates that HibTITER's CRM197 carrier is a specific, non-interchangeable component of the vaccine.

Carrier Protein Immunology Conjugate Vaccine Design

Evidence-Based Application Scenarios for HibTITER (HbOC) Selection


National Immunization Programs Using Mixed Primary Series and Boosters

For public health programs that utilize a primary series of PRP-OMP (PedvaxHIB) at 2 and 4 months, the choice of booster vaccine at 12-15 months is critical. The data demonstrates that a booster dose of HibTITER (HbOC) generates a 4-fold higher geometric mean antibody concentration (29.5 µg/mL) compared to a homologous PRP-OMP booster (7.46 µg/mL) [1]. This makes HibTITER the superior choice for maximizing the booster response in this specific, and common, priming scenario.

Vaccine Selection in Settings Prioritizing Tolerability

In clinical or public health contexts where minimizing local adverse events is a key metric for acceptance and program success, the comparative reactogenicity data from the South African trial is relevant. While immunogenicity was comparable, HibTITER was associated with a significantly lower incidence of redness (1% vs. 6%, p=0.006) and swelling (1% vs. 5%, p=0.037) compared to Vaxem Hib when administered on an accelerated schedule [2]. This provides a quantitative basis for selection where this side effect profile is a priority.

Research on CRM197-Conjugate Vaccine Platforms

Researchers developing or evaluating novel conjugate vaccines, particularly those exploring alternative carrier proteins or combination vaccines, frequently use HibTITER as a standardized, well-characterized reference control. Its well-documented composition (10 µg PRP oligosaccharide conjugated to ~25 µg CRM197 protein) and immunological profile make it a reliable benchmark against which the performance of new candidates can be measured [3]. Its use as a control in preclinical studies [4] underscores its role as a critical reagent in vaccine science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for HibTITER

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.